molecular formula C₂₁H₂₅D₃N₂O₅ B1140964 Ramiprilat-d3 CAS No. 1356933-70-4

Ramiprilat-d3

Cat. No. B1140964
CAS RN: 1356933-70-4
M. Wt: 391.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ramiprilat-d3 is a synthetic compound that has been used in scientific research for its potential therapeutic applications. It is a prodrug of ramipril, an angiotensin-converting enzyme (ACE) inhibitor commonly used in the treatment of high blood pressure. This compound is an isotopically labeled version of ramipril, and has been used in various studies to identify and measure the activity of ACE.

Scientific Research Applications

  • Ramiprilat is known for its potent activity as an orally active converting enzyme inhibitor. It is effective in lowering blood pressure in various models of hypertension and improving states of acute cardiac failure, primarily by suppressing angiotensin II formation. This suppression involves actions on both vasoconstrictor and volume factors, as ramipril causes vasodilation and mild natriuresis while preserving potassium (Becker & Schölkens, 1987).

  • Ramipril, as a prodrug, undergoes de-esterification in the liver to form ramiprilat, which rapidly distributes to tissues. Ramiprilat binds to ACE with high affinity and is mainly excreted in the urine as ramiprilat and its glucuronate conjugate. It has been found effective and well-tolerated in the treatment of hypertension and congestive heart failure (Meisel, Shamiss, & Rosenthal, 1994).

  • In a study involving patients with peripheral arterial disease, ramipril was shown to reduce large-artery stiffness. Ramiprilat, in cell culture, influenced the extracellular matrix of human aortic smooth muscle cells by decreasing collagen deposition and increasing elastin and fibrillin-1 deposition. This suggests a role in promoting an elastogenic matrix profile which may contribute to the observed clinical reduction in large-artery stiffness (Ahimastos et al., 2005).

  • Ramiprilat's interaction with ACE in endothelial cells has been studied, showing that it inhibits cellular ACE and binds to plasma membrane ACE in pig vascular endothelial cells. This suggests that ramiprilat may have a specific inhibitory activity on membrane-bound ACE rather than ACE secreted by endothelial cells (Baudin & Drouet, 1989).

  • Another study found that the reduction of myocardial infarct size by ramiprilat is independent of angiotensin II synthesis inhibition, suggesting additional mechanisms of action (Hartman, Hullinger, Wall, & Shebuski, 1993).

Safety and Hazards

While specific safety and hazard information for Ramiprilat-d3 was not found, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling similar substances .

Biochemical Analysis

Biochemical Properties

Ramiprilat-d3 interacts with the angiotensin-converting enzyme (ACE) in the body. It inhibits ACE, which is involved in the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . By inhibiting this conversion, this compound helps to lower blood pressure.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways related to vasoconstriction and blood pressure regulation . It also affects gene expression related to these pathways.

Molecular Mechanism

The molecular mechanism of this compound involves binding to the active site of the ACE and inhibiting its activity . This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to a decrease in blood pressure.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable and does not degrade quickly . Long-term effects on cellular function have been observed in in vitro studies, including sustained blood pressure reduction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Lower doses are effective in reducing blood pressure, while higher doses can lead to adverse effects . The toxic concentration range of this compound is from about 600 ng/mL to at least 3500 ng/mL .

Metabolic Pathways

This compound is involved in the renin-angiotensin-aldosterone system (RAAS) metabolic pathway . It interacts with the ACE, a key enzyme in this pathway.

Transport and Distribution

This compound is transported and distributed within cells and tissues via the bloodstream . It can interact with transporters or binding proteins, affecting its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm where it interacts with ACE . Its activity or function can be affected by targeting signals or post-translational modifications that direct it to specific compartments or organelles.

properties

IUPAC Name

(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15-,16-,17-,18-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDYTOTWMPBSLG-DVJVQZDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.